3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a difluorophenyl group, an oxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the epoxide precursor, followed by nucleophilic attack on the aldehyde to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction reactions.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)-3-hydroxyoxirane-2-carbonitrile
- 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carboxamide
- 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carboxylic acid
Uniqueness
3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the difluorophenyl group and the oxirane ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7F2NO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChI Key |
GLTUNHBWQWGQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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